molecular formula C10H12INS B12117437 N-(3-iodophenyl)thiolan-3-amine

N-(3-iodophenyl)thiolan-3-amine

Cat. No.: B12117437
M. Wt: 305.18 g/mol
InChI Key: WBPIDSWPOMIJMU-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thiolan-3-amine is an organic compound with the molecular formula C10H12INS. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)thiolan-3-amine typically involves the N-arylation of thiolan-3-amine with 3-iodophenyl halides. One common method is the transition metal-free coupling reaction, which utilizes sodium hydride as a base and o-diiodoarene as an aryne precursor . This reaction can be conducted in a simple vial without the need for strictly anhydrous reagents or an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiolan-3-amine moiety.

Scientific Research Applications

N-(3-iodophenyl)thiolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiolan-3-amine moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-iodophenyl)thiolan-3-amine is unique due to the presence of both an iodine atom and a thiolan-3-amine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12INS

Molecular Weight

305.18 g/mol

IUPAC Name

N-(3-iodophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

WBPIDSWPOMIJMU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC=C2)I

Origin of Product

United States

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